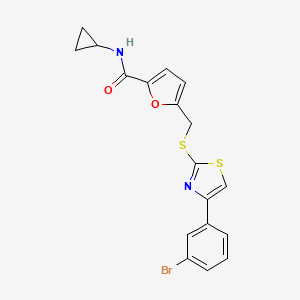

5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide is a complex organic compound featuring a thiazole ring, a bromophenyl group, and a furan carboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Thioether Formation: The thiazole derivative is then reacted with a suitable thiol to form the thioether linkage.

Furan Carboxamide Formation: The final step involves the coupling of the thiazole-thioether intermediate with a furan-2-carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness, and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or

Biologische Aktivität

5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C15H15BrN2OS, and it features a thiazole ring, a cyclopropyl group, and a furan carboxamide moiety. The presence of the bromophenyl group enhances its biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated several thiazole derivatives, including those similar to our compound, against various microbial strains. The results showed that certain derivatives demonstrated comparable efficacy to standard antibiotics like norfloxacin and antifungals such as fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| p2 | 0.08 | Antibacterial |

| p4 | 0.32 | Antifungal |

| p6 | 0.25 | Antifungal |

The most promising compounds exhibited low Minimum Inhibitory Concentrations (MIC), indicating strong antimicrobial activity.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. A notable study utilized the Sulforhodamine B (SRB) assay to assess the cytotoxicity against the MCF7 breast cancer cell line. The results indicated that specific derivatives exhibited significant cytotoxic effects, with some compounds showing activity comparable to the standard chemotherapeutic agent, 5-fluorouracil .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) | Comparison Drug |

|---|---|---|

| p2 | 10.0 | 5-Fluorouracil |

| p3 | 15.5 | Doxorubicin |

| p4 | 12.3 | Cisplatin |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds in cancer therapy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in microbial growth or cancer cell proliferation. Molecular docking studies have suggested favorable binding affinities with targets relevant to cancer and microbial resistance pathways .

Case Studies

- Antimicrobial Resistance : A study focusing on the increasing resistance of bacterial strains to conventional antibiotics found that thiazole derivatives, including our compound, showed promise in overcoming resistance mechanisms .

- Cancer Therapeutics : Another research initiative investigated the synergy between thiazole derivatives and traditional chemotherapy agents, revealing that combination treatments could enhance efficacy against resistant cancer cell lines .

Eigenschaften

IUPAC Name |

5-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-N-cyclopropylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2S2/c19-12-3-1-2-11(8-12)15-10-25-18(21-15)24-9-14-6-7-16(23-14)17(22)20-13-4-5-13/h1-3,6-8,10,13H,4-5,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFOLSORZGUDQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(O2)CSC3=NC(=CS3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.